molecular formula C11H12ClNO4S B8438651 2-(2-Chloro-4-cyano-3-methoxyphenyl)ethyl methanesulfonate

2-(2-Chloro-4-cyano-3-methoxyphenyl)ethyl methanesulfonate

Cat. No.: B8438651
M. Wt: 289.74 g/mol
InChI Key: PUJQHOUXBSKMQO-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-cyano-3-methoxyphenyl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C11H12ClNO4S and its molecular weight is 289.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

2-(2-chloro-4-cyano-3-methoxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C11H12ClNO4S/c1-16-11-9(7-13)4-3-8(10(11)12)5-6-17-18(2,14)15/h3-4H,5-6H2,1-2H3

InChI Key

PUJQHOUXBSKMQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)CCOS(=O)(=O)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloro-4-cyano-3-methoxyphenyl)ethanol (205 mg, 0.969 mmol) DIPEA (0.846 mL, 4.84 mmol) and pyridine (0.078 mL, 0.969 mmol) in DCM (3 mL) was treated dropwise with mesyl chloride (0.110 mL, 1.417 mmol). The reaction was stirred for 2 hours and was then diluted with DCM and washed twice with aq. citric acid, then washed with brine, and dried over sodium sulfate. The residue was purified by flash chromatography (20-50% ethyl acetate/hexanes) to afford the title intermediate.
Quantity
0.846 mL
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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